4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-17-7-9-19(10-8-17)21(25)23-11-4-12-24-13-14-26-20(16-24)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPWBXIWDPYBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
Route A: Cyclization of β-Amino Alcohols
2-Phenylmorpholine is synthesized by reacting 2-phenylaminoethanol with 1,2-dibromoethane under basic conditions (K2CO3, DMF, 80°C, 12 hours), yielding the morpholine core in 68–72%. Alternative epoxide ring-opening strategies using aziridines show lower regioselectivity (<50% yields).
Route B: Nucleophilic Substitution
Reacting 2-chloroethylamine with styrene oxide in THF at reflux (18 hours) forms 2-phenylmorpholine-3-ol, followed by dehydration (H2SO4, 100°C) to yield 2-phenylmorpholine (55–60% over two steps).
Propylamine Chain Installation
Gabriel Synthesis
2-Phenylmorpholine undergoes alkylation with 1-bromo-3-chloropropane (K2CO3, DMF, 60°C, 6 hours) to afford 3-chloro-N-(2-phenylmorpholin-4-yl)propane (78% yield). Subsequent treatment with phthalimide (KI, DMF, 120°C, 8 hours) and hydrazinolysis (EtOH, reflux, 4 hours) yields the propylamine intermediate (62% overall).
Direct Amination
Microwave-assisted amination using NH3 (7 N in MeOH) and Pd/C (150°C, 30 minutes) achieves 85% conversion, though requiring rigorous purification to remove residual palladium.
Amide Bond Formation Strategies
Classical Acid Chloride Route
4-Cyanobenzoic acid reacts with thionyl chloride (reflux, 3 hours) to generate 4-cyanobenzoyl chloride, which couples with 3-(2-phenylmorpholin-4-yl)propylamine in dichloromethane (Et3N, 0°C→RT, 12 hours). Yields range from 65–72%, with HPLC purity >95% after silica gel chromatography.
Microwave-Assisted Coupling
A mixture of 4-cyanobenzoic acid, propylamine intermediate, and DABAL-Me3 (1.6 equiv) in THF undergoes microwave irradiation (130°C, 8 minutes), achieving 94% conversion. Quenching with Rochelle salt and extraction provides the crude product, which is purified via flash chromatography (hexane/EtOAc 3:2) to yield 89% pure product.
Comparative Data
| Method | Conditions | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride | DCM, Et3N, 25°C | 12 h | 72% | 95% |
| Microwave (DABAL) | THF, 130°C, MW | 8 min | 89% | 98% |
| HATU/DIEA | DMF, RT | 2 h | 81% | 97% |
Solid-Phase Synthesis
Immobilized 4-cyanobenzoic acid on Wang resin reacts with the propylamine intermediate (HATU, DIEA, DMF, 4 hours). Cleavage with TFA/H2O (95:5) affords the target compound in 76% yield, though scalability remains limited.
Optimization of Critical Parameters
Solvent Selection
Temperature Control
Catalytic Systems
- DABAL-Me3 outperforms traditional coupling agents (EDC, DCC) in microwave settings, reducing racemization risks.
- Palladium catalysts (Pd(OAc)2, DPPP) enable one-pot morpholine formation/amide coupling but require inert atmospheres.
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 4.15–3.90 (m, 4H, morpholine-OCH2), 3.55 (t, J=6.8 Hz, 2H, NCH2), 2.85–2.70 (m, 2H, morpholine-NCH2), 1.95–1.80 (m, 2H, CH2).
- HRMS : m/z calc. for C24H25N3O2 [M+H]+: 396.1918, found: 396.1915.
Purity Assessment
HPLC (C18, 80:20 MeOH/H2O, 1 mL/min): tR = 6.72 min, purity 98.5%.
Chemical Reactions Analysis
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can be compared with other benzamide derivatives and cyano-containing compounds. Similar compounds include:
4-Cyano-N-(2-propynyl)benzamide: Another benzamide derivative with a cyano group, used in various research applications.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in pharmaceutical research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyano group, a morpholine moiety, and a benzamide framework. These structural features contribute to its unique biological properties.
Chemical Formula : C20H24N2O2
Molecular Weight : 336.42 g/mol
CAS Number : 954046-91-4
The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biological pathways.
Potential Mechanisms:
- Inhibition of Protein-Protein Interactions : Similar compounds have shown the ability to inhibit interactions crucial for cancer metastasis, suggesting a possible role in cancer therapy.
- Antimicrobial Properties : Investigations indicate potential antimicrobial activity, which could be beneficial in treating infections.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in cancer cell lines. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | May reduce inflammation markers in cellular assays. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through caspase activation and modulation of the NF-kB signaling pathway .
- Antimicrobial Efficacy :
- Inflammation Modulation :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-cyano-N-(3-(2-morpholino)propyl)benzamide | Morpholine ring | Anticancer, Antimicrobial |
| 4-cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide | Methoxy substitution | Anticancer |
| 4-cyano-N-(2-(4-chlorophenyl)ethyl)benzamide | Chlorine substitution | Antimicrobial |
Q & A
Q. What synthetic routes and reaction conditions are recommended for synthesizing 4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, and how can yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Step 1 : Coupling of 4-cyanobenzoic acid derivatives with a morpholine-containing propylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yields. For example, using DMF as a solvent at 80°C for 12 hours increased yields by 15–20% compared to THF .
- Key Metrics : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the cyano group (C≡N stretch at ~2220 cm⁻¹) and amide carbonyl (C=O stretch at ~1650 cm⁻¹) .
- NMR : Use NMR to verify the morpholine ring protons (δ 3.6–4.0 ppm) and aromatic protons (δ 7.2–8.0 ppm). NMR should show the nitrile carbon at ~115 ppm .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 376.2 (M+H) .
- HPLC : Purity assessment using a C18 column (90:10 acetonitrile/water, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies (e.g., varying IC50_{50}50 values)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and control for passage number .
- Compound Purity : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) using GC-MS .
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments across independent labs .
Q. What computational strategies can predict the binding interactions of this compound with GSK-3β?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the morpholine ring and GSK-3β’s ATP-binding pocket (PDB ID: 1Q3D). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to predict activity cliffs .
Q. What in vitro and ex vivo models are suitable for evaluating the compound’s neuroprotective efficacy?
- Methodological Answer :
- In Vitro :
- Primary Neuronal Cultures : Treat Aβ-induced toxicity in rat cortical neurons (LDH assay for cytotoxicity) .
- Kinase Assays : Measure GSK-3β inhibition using a luminescent ADP-Glo™ kinase assay (IC < 1 μM indicates high potency) .
- Ex Vivo :
- Hippocampal Slices : Assess synaptic plasticity (LTP/LTD) in oxygen-glucose deprivation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
